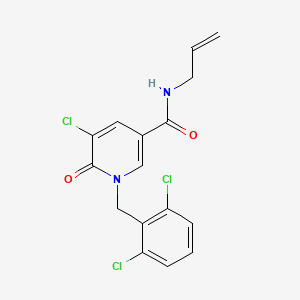

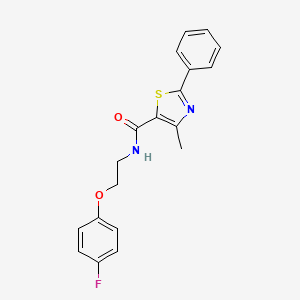

1-(2-Chlorophenyl)-3-((5-(thiophen-2-yl)furan-2-yl)methyl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "1-(2-Chlorophenyl)-3-((5-(thiophen-2-yl)furan-2-yl)methyl)urea" is a chemically synthesized molecule that appears to be related to the class of 1,3-disubstituted ureas. These compounds are of interest due to their potential biological activities and the presence of various substituents that can alter their properties and effectiveness. Although the specific compound is not directly mentioned in the provided papers, the synthesis and properties of similar 1,3-disubstituted ureas have been explored, which can provide insights into the behavior and characteristics of the compound of interest .

Synthesis Analysis

The synthesis of 1,3-disubstituted ureas, such as the ones mentioned in the second paper, involves the introduction of various substituents into the urea moiety. The paper describes the synthesis of ureas with phenyl fragments containing halogen substituents, which is relevant to the chlorophenyl group in the compound of interest. The yields of these syntheses range from 33 to 80%, indicating a relatively efficient process. Additionally, the preparation of 1-isocyanatoadamantane as an intermediate is highlighted, showcasing the versatility of the synthetic methods used for these types of compounds .

Molecular Structure Analysis

The molecular structure of 1,3-disubstituted ureas is characterized by the presence of a urea core with various substituents attached to the nitrogen atoms. The specific arrangement and types of substituents can significantly influence the molecular conformation, electronic distribution, and potential interaction sites for biological activity. The presence of a chlorophenyl group, as seen in the compound of interest, suggests potential for specific electronic characteristics and steric effects that could be analyzed through computational chemistry methods or X-ray crystallography.

Chemical Reactions Analysis

While the provided papers do not detail the chemical reactions of the exact compound , they do provide a foundation for understanding how similar compounds might react. The presence of a urea functional group in these molecules suggests that they could participate in hydrogen bonding and potentially act as hydrogen bond donors or acceptors. The halogenated phenyl groups, such as the chlorophenyl in the compound of interest, could undergo further substitution reactions or influence the reactivity of the urea moiety .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3-disubstituted ureas can be influenced by their substituents. The halogen atoms, such as chlorine, can impact the lipophilicity, solubility, and overall stability of the compound. These properties are crucial for determining the compound's suitability for potential applications, such as pharmaceuticals. The paper on the metabolic formation and synthesis of a related compound also suggests that these molecules can exhibit biological activity, such as hypocholesteremic effects, which could be relevant for the compound of interest if it shares similar structural features .

Wissenschaftliche Forschungsanwendungen

Antiviral Properties

Research on urea derivatives, including those with thiophenoyl and furoyl groups, has indicated antiviral activity. The synthesis and NMR spectra analysis of these compounds have been explored to understand their potential in antiviral treatments (O'sullivan & Wallis, 1975).

Cytokinin-like Activity in Plant Morphogenesis

Urea derivatives have shown significant promise in regulating cell division and differentiation in plants, exhibiting cytokinin-like activity. These compounds, including forchlorofenuron and thidiazuron, are utilized in in vitro plant studies to enhance adventitious root formation. The relationship between chemical structure and biological activity in urea cytokinins highlights their importance in plant biology research (Ricci & Bertoletti, 2009).

Corrosion Inhibition

Certain urea compounds demonstrate effectiveness as corrosion inhibitors for mild steel in acidic solutions. Their adsorption properties and inhibition efficiency have been studied, indicating potential applications in protecting metals from corrosion (Bahrami & Hosseini, 2012).

Antioxidant Activity

Urea derivatives with thiazole moieties have been synthesized and evaluated for their antioxidant activity. These compounds, particularly those with selenourea functionality, show potent antioxidant effects, suggesting their potential as therapeutic agents (Reddy et al., 2015).

Eigenschaften

IUPAC Name |

1-(2-chlorophenyl)-3-[(5-thiophen-2-ylfuran-2-yl)methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2O2S/c17-12-4-1-2-5-13(12)19-16(20)18-10-11-7-8-14(21-11)15-6-3-9-22-15/h1-9H,10H2,(H2,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEUSYRDTCANECV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)NCC2=CC=C(O2)C3=CC=CS3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(3-Chlorophenyl)methylsulfanyl]-6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2540497.png)

![2-[(2-fluoropyridin-4-yl)formamido]-2-phenyl-N-(1H-pyrazol-3-yl)acetamide](/img/structure/B2540498.png)

![Ethyl 4-amino-2-({[(1-cyanocyclopentyl)carbamoyl]methyl}sulfanyl)pyrimidine-5-carboxylate](/img/structure/B2540502.png)

![1,1,1-Trifluoro-3-[(1-phenylethyl)amino]-2-propanol](/img/structure/B2540505.png)

![N-([2,3'-bipyridin]-3-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2540507.png)

![3-[(2,6-Dichloropyridin-4-YL)methoxy]-4-methoxybenzaldehyde](/img/structure/B2540508.png)

![N-(5-iodo-4-oxo-7-tosyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-2-yl)pivalamide](/img/structure/B2540512.png)

![N-[(5-Methyl-1,3-thiazol-2-yl)methyl]-cyclopropanamine dihydrochloride](/img/no-structure.png)